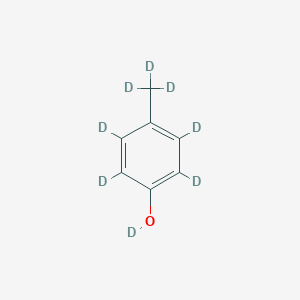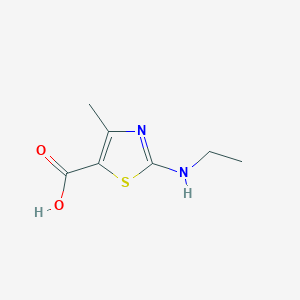
p-Cresol-d8
Descripción general
Descripción
p-Cresol is a phenolic compound with diverse applications and significance in various fields, including environmental and biochemical studies. It serves as a model compound for understanding the behavior of phenolic structures in larger systems.
Synthesis Analysis
The synthesis of p-cresol and its derivatives has been explored in various studies. For example, Sad et al. (2008) examined the selective synthesis of p-cresol by gas-phase alkylation of phenol with methanol, demonstrating pathways for its production (Sad, C. Apesteguía, & Padró, 2008).
Molecular Structure Analysis
The molecular structure of p-cresol has been analyzed using spectroscopic methods. Balachandran et al. (2014) employed Density Functional Theory (DFT) calculations to investigate the structural properties of p-cresol (Balachandran, Murugan, Nataraj, Karnan, & Ilango, 2014).
Chemical Reactions and Properties
The chemical behavior of p-cresol in various reactions has been a subject of study. For instance, McIntire et al. (1985) discussed the properties of p-cresol methylhydroxylase, an enzyme that catalyzes the oxidation of p-cresol (McIntire, Hopper, & Singer, 1985).
Physical Properties Analysis
Research on the physical properties of p-cresol includes studies on its phase behavior and thermodynamic properties. For instance, Rajesh et al. (2015) investigated the thermodynamic properties related to the protonation equilibrium of cresols in different mediums (Rajesh, Muhamed, Balu, Kannappan, & Kumar, 2015).
Chemical Properties Analysis
The chemical properties of p-cresol, such as reactivity and stability, have been extensively studied. A significant aspect is its role in biological systems and environmental contexts. For instance, Cunane et al. (2000) discussed the substrate oxidation mechanism in p-cresol methylhydroxylase (Cunane, Chen, Shamala, Mathews, Cronin, & McIntire, 2000).
Aplicaciones Científicas De Investigación
Tratamiento de aguas residuales
p-Cresol-d8 se utiliza en la degradación de contaminantes en el tratamiento de aguas residuales . La biodegradación de p-Cresol se realizó mediante el aislado de laboratorio Serratia marcescens ABHI001, que logró una degradación del 85% de p-Cresol en 18 horas . El residuo restante se degradó aún más utilizando nanocompuesto de carbono activado-TiO2 (AC/TiO2-NC) como catalizador bajo radiación UV . Este proceso integrado (biodegradación-fotodegradación) es un proceso de biorremediación rentable para superar los problemas de contaminantes .
Degradación fotocatalítica
This compound se utiliza en procesos de degradación fotocatalítica . El p-Cresol restante del proceso de biodegradación se degradó aún más en un reactor por lotes utilizando AC/TiO2-NC bajo radiación UV . El AC/TiO2-NC se procesó mediante la técnica de sol-gel y se caracterizó mediante diversas técnicas .
Control de la contaminación ambiental
This compound se utiliza para controlar la contaminación ambiental . Se ha identificado en el lixiviado de sitios de creosota y se encuentra en una variedad de efluentes industriales, lo que provoca la contaminación de las aguas subterráneas . Por lo tanto, el tratamiento de estos contaminantes antes de su descarga al medio ambiente es un desafío clave
Mecanismo De Acción
Target of Action
p-Cresol-d8, also known as 4-Methylphenol-d8, is a derivative of p-Cresol . The primary target of p-Cresol is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which is found in organisms like Salmonella typhimurium .
Mode of Action
P-cresol, its parent compound, is known to interact with its target enzyme and cause changes in its function . It’s reasonable to assume that this compound might have a similar interaction with its targets.
Biochemical Pathways
Two pathways for p-Cresol degradation by anaerobic bacteria have been elucidated . One involves fumarate addition at the methyl group of p-Cresol by a hydroxylbenzylsuccinate synthase protein. The other utilizes a methylhydroxylase protein (PCMH) to catalyze hydroxylation of the methyl group of p-Cresol . In Geobacter metallireducens, p-Cresol is degraded via the methylhydroxylation pathway .
Pharmacokinetics
It’s known that all cresol isomers are absorbed across the respiratory and gastrointestinal tract and through the intact skin . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .
Result of Action
It’s known that cresols can have adverse effects on the nervous, cardiovascular, and respiratory systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of p-Cresol can be influenced by factors such as initial concentration and absorbed dose . It’s reasonable to assume that similar factors might influence the action of this compound.
Safety and Hazards
p-Cresol-d8 is classified as acutely toxic and corrosive . It can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, to wear protective clothing, and to handle it only in a well-ventilated area .
Direcciones Futuras
The synthesis of 2-tert-butyl-4-methylphenol, which involves p-Cresol, is of great significance because of its wide application in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-Cresol and tert-butyl alcohol . Therefore, future research could focus on the development of such catalysts to improve the efficiency of this reaction.
Propiedades
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-IWRLGKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190780-66-6 | |
| Record name | 190780-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical technique was used to measure p-cresol and p-cresol-d8 in the study?
A2: The researchers utilized gas chromatography-mass spectrometry (GC-MS) to measure p-cresol and this compound. After extraction with this compound and derivatization, the samples were injected into the GC-MS system []. The GC separates the compounds based on their volatility, and the MS detects and quantifies them based on their mass-to-charge ratio.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)


